molecular formula C21H15O3P B3029055 Tris(2-carboxaldehyde)triphenylphosphine CAS No. 50777-83-8

Tris(2-carboxaldehyde)triphenylphosphine

Cat. No. B3029055
CAS RN: 50777-83-8
M. Wt: 346.3
InChI Key: UYVNSMJGMCPGFL-UHFFFAOYSA-N
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Description

Tris(2-carboxaldehyde)triphenylphosphine is a trifunctionalized triphenylphosphine derivative characterized by the presence of three carboxaldehyde groups attached to the phosphorus atom. This compound exhibits interesting conformational properties due to the presence of these functional groups, which can adopt various spatial arrangements relative to the phosphorus atom and each other, influencing the compound's overall stereochemistry and reactivity .

Synthesis Analysis

The synthesis of tris(2-carboxaldehyde)triphenylphosphine involves the condensation of tris-(2-carboxaldehyde)triphenylphosphine with various amines to produce derivatives with different substituents. For instance, the condensation with (S)-α-methylbenzylamine yields an enantiomerically pure tris-functionalized compound, which can undergo dynamic equilibrium between diastereoisomeric conformations .

Molecular Structure Analysis

The molecular structure of tris(2-carboxaldehyde)triphenylphosphine has been elucidated using single-crystal X-ray diffraction, revealing a canted C3-conformation of the phenyl rings. The carboxaldehyde groups are positioned in sterically favored exo positions, with two adopting cis conformations and one in the trans conformation. This arrangement is believed to be connected with the formation of hydrogen-bonded dimers within the crystal lattice .

Chemical Reactions Analysis

Tris(2-carboxaldehyde)triphenylphosphine can act as a precursor in various chemical reactions. For example, it can be used to prepare catalyst complexes for hydrogen transfer reactions, as seen in the case of tris(triphenylphosphine)cobalt trihydride, which catalyzes the transfer between cyclohexanone and isopropyl alcohol . Additionally, tris(triphenylphosphine) derivatives are known to catalyze the hydrosilylation of acetylenes and quinones, demonstrating the versatility of tris(triphenylphosphine) compounds in catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tris(2-carboxaldehyde)triphenylphosphine are influenced by its molecular structure. The presence of carboxaldehyde groups contributes to its reactivity, particularly in the formation of hydrogen bonds and coordination to metal centers in catalytic complexes. Variable temperature 1H NMR studies on related organophosphorus compounds suggest that the conformational dynamics of these molecules can be influenced by temperature changes, with potential freezing out of certain conformations at low temperatures . The energy barriers and thermodynamic parameters associated with these conformational changes have been quantified, providing insight into the stability and reactivity of these compounds under different conditions .

Scientific Research Applications

Conformational Diastereoisomerism

Tris(2-carboxaldehyde)triphenylphosphine has been characterized through NMR spectroscopy and single-crystal X-ray diffraction. It demonstrates unique conformational diastereoisomerism, as observed in the trifunctionalized triphenylphosphine compound, tris-(2-n-propylimino)triphenylphosphine. This compound exhibits dynamic equilibrium between diastereoisomeric conformations, each with local C3-symmetry at the phosphorus atom. Such compounds are valuable in studying the energy barriers and equilibrium constants associated with conformational changes in organophosphorus compounds (Whitnall et al., 1997).

Catalyst in Nucleophilic Addition

Triphenylphosphine, a closely related compound, has been used as a nucleophilic catalyst for the addition of azoles to electron-deficient allenes, demonstrating a method for functional allylation of azoles under neutral conditions. This methodology has also been extended to addition-cyclization reactions, which is important for the synthesis of heterocyclic substituted Michael olefins and indolizine-7-carboxylates (Virieux et al., 2006).

Homogeneous Hydrogenation Catalyst

Tris(triphenylphosphine)chlororhodium(I) and similar compounds have been found exceedingly effective as catalysts for the rapid and homogeneous hydrogenation of unsaturated compounds containing isolated olefinic and acetylenic linkages. They offer an advantage over heterogeneous catalysts in certain applications, such as in the synthesis of new types of compounds or improvements in synthetic routes (Osborn et al., 1966; Birch & Walker, 1971).

Hydrogen Transfer Reactions

Compounds like tris(triphenylphosphine)cobalt trihydride, derived from tris(triphenylphosphine), catalyze hydrogen transfer between cyclohexanone and isopropyl alcohol. Such catalysts are significant for studying the mechanism of catalytic reactions and are useful reducing agents of carbonyl groups in organic compounds (Małunowicz et al., 1974).

Synthesis of Silyl Esters

Tris(triphenylphosphine)cuprous chloride has been an efficient catalyst for the dehydrosilylation of carboxylic acids with silanes. This catalytic method is notable for its ability to afford silyl esters at relatively low temperatures in good yields. Triphenylphosphine itself also serves as a catalyst for this reaction, highlighting its versatility in synthetic chemistry (Liu et al., 2007).

Rhodium-Catalyzed Reactions

Tris(triphenylphosphine)Rhodium(I) Chloride, a related compound, catalyzes the isomerization of hydroxy alkynes to unsaturated trans keto and hydroxy esters. This has enabled efficient synthesis methods for dipeptide isosters, which are important in the development of pharmaceuticals and bioactive compounds (Saiah & Pellicciari, 1995).

properties

IUPAC Name

2-bis(2-formylphenyl)phosphanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O3P/c22-13-16-7-1-4-10-19(16)25(20-11-5-2-8-17(20)14-23)21-12-6-3-9-18(21)15-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVNSMJGMCPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30789811
Record name 2,2',2''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(2-carboxaldehyde)triphenylphosphine

CAS RN

50777-83-8
Record name 2,2',2''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
MR Whitnall, KKM Hii, M Thornton-Pett… - Journal of organometallic …, 1997 - Elsevier
oumal ofO an 9 metamc Chemistry Conformational diastereoisomerism in tris-(2-alkylimino) triphenylphosphines Page 1 ELSEVIER Journal of Organometallic Chemistry 529 (1997) 35-…
Number of citations: 28 www.sciencedirect.com
MR Whitnall, M Thornton-Pett, TP Kee - Inorganica chimica acta, 2003 - Elsevier
… ) Å [10]) whilst the phosphorus–carbon distances of 1.816(2), 1.815(2) and 1.819(2) Å are all slightly smaller than for the precursor compound tris-2-carboxaldehyde triphenylphosphine (…
Number of citations: 7 www.sciencedirect.com
D Over, A de la Lande, X Zeng, O Parisel… - Inorganic …, 2009 - ACS Publications
The aim of the paper is to characterize Cu complexes in the P Ar N 3 environment provided by ligands derived from triphenylphosphine P(C 6 H 4 CH 2 NHR) 3 and compare their …
Number of citations: 34 pubs.acs.org
X Zeng, N Hucher, O Reinaud… - The Journal of Organic …, 2004 - ACS Publications
A C 3 v -symmetrical PN 3 -calix[6]cryptand was prepared in six steps from the known 1,3,5-tris-methylated calix[6]arene through a remarkably efficient [1 + 1] macrocyclization reaction. …
Number of citations: 59 pubs.acs.org

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